molecular formula C25H24N4O B2895589 4-(1-methyl-1H-pyrazol-4-yl)-N-(naphthalen-1-ylmethyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide CAS No. 2034387-42-1

4-(1-methyl-1H-pyrazol-4-yl)-N-(naphthalen-1-ylmethyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide

Cat. No.: B2895589
CAS No.: 2034387-42-1
M. Wt: 396.494
InChI Key: HTBGMBZVQUDENC-UHFFFAOYSA-N
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Description

4-(1-methyl-1H-pyrazol-4-yl)-N-(naphthalen-1-ylmethyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide: is a complex organic compound that features a pyrazole ring, a naphthalene moiety, and a dihydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrazole ring, followed by the formation of the dihydroisoquinoline core, and finally the introduction of the naphthalene moiety. Common synthetic routes may include:

  • Condensation Reactions: : Formation of the pyrazole ring through the condensation of hydrazines with 1,3-dicarbonyl compounds.

  • Cyclization Reactions: : Formation of the dihydroisoquinoline core through cyclization reactions involving amino acids or their derivatives.

  • Amide Bond Formation: : Introduction of the naphthalene moiety through amide bond formation using coupling agents like carbodiimides or peptide coupling reagents.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scalability and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium(VI) compounds.

  • Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄), chromium(VI) compounds (e.g., CrO₃)

  • Reduction: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

  • Substitution: : Amines, alcohols, and strong bases (e.g., sodium hydride, NaH)

Major Products Formed

  • Oxidation: : Carboxylic acids, ketones, or alcohols

  • Reduction: : Alcohols, amines, or alkanes

  • Substitution: : Amides, esters, or ethers

Scientific Research Applications

This compound has shown promise in various scientific research applications:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

  • Medicine: : Explored for its therapeutic potential in treating diseases such as cancer, inflammation, or neurological disorders.

  • Industry: : Utilized in the development of new materials, catalysts, or chemical sensors.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the pyrazole ring and the naphthalene moiety Similar compounds might include other dihydroisoquinoline derivatives or naphthalene-containing molecules

List of Similar Compounds

  • Dihydroisoquinoline derivatives

  • Naphthalene-containing molecules

  • Pyrazole derivatives

Properties

IUPAC Name

4-(1-methylpyrazol-4-yl)-N-(naphthalen-1-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O/c1-28-15-21(14-27-28)24-17-29(16-20-8-3-5-12-23(20)24)25(30)26-13-19-10-6-9-18-7-2-4-11-22(18)19/h2-12,14-15,24H,13,16-17H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTBGMBZVQUDENC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)NCC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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